

properties of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol

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Compound of Interest

Compound Name: 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol

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An In-depth Technical Guide on **6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol**

Disclaimer: Publicly available experimental data on **6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol** is scarce. The information presented herein is a compilation of available data from chemical suppliers and a proposed, hypothetical synthetic pathway based on established chemical principles and analogous reactions. This guide is intended for research and development professionals and should be used with the understanding that the proposed experimental protocols have not been experimentally validated.

Introduction

6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol is a heterocyclic alcohol containing a fused pyridine and cyclopentane ring system. This structural motif is of interest to medicinal chemists and drug development professionals due to its presence in various biologically active molecules. The rigidity of the bicyclic core and the presence of a hydroxyl group offer opportunities for diverse chemical modifications and interactions with biological targets. This document provides a summary of the known properties of this compound and a detailed, albeit hypothetical, guide to its synthesis.

Physicochemical Properties

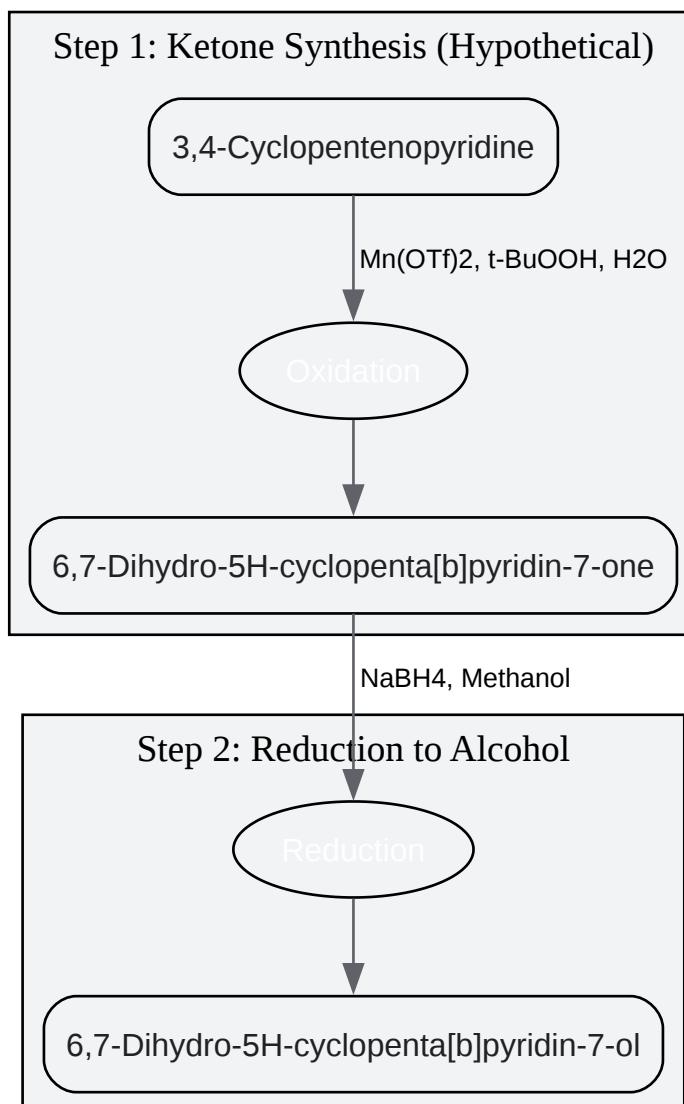
The following properties have been collated from various chemical supplier databases. Experimental verification is recommended.

| Property | Value | Source |
|--------------------------------|-------------------------------------|-------------|
| Molecular Formula | C ₈ H ₉ NO | Angene Chem |
| Molecular Weight | 135.16 g/mol | Angene Chem |
| CAS Number | 41598-71-4 | BLDpharm |
| Appearance | Solid | Angene Chem |
| Boiling Point | 291.1 °C at 760 mmHg (Predicted) | Angene Chem |
| Storage Conditions | 2-8°C, Keep in a dry area | Angene Chem |
| Topological Polar Surface Area | 33.1 Å ² (Computed) | Angene Chem |
| Hydrogen Bond Donor Count | 1 (Computed) | Angene Chem |
| Hydrogen Bond Acceptor Count | 2 (Computed) | Angene Chem |

Hypothetical Synthesis

Due to the lack of a published synthesis for **6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol**, a two-step hypothetical pathway is proposed. This involves the synthesis of the precursor ketone, 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-one, followed by its reduction to the target alcohol.

Logical Flow of Hypothetical Synthesis

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A two-step hypothetical synthesis of the target compound.

Step 1: Hypothetical Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-one

This proposed method is adapted from the documented synthesis of the isomeric 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.^{[1][2]} The procedure involves the manganese-catalyzed oxidation of the corresponding methylene group adjacent to the pyridine ring. The starting material for this hypothetical synthesis would be 3,4-cyclopentenopyridine.

Experimental Protocol:

- Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stirrer, add 3,4-cyclopentenopyridine (0.50 mmol), Manganese(II) trifluoromethanesulfonate ($\text{Mn}(\text{OTf})_2$) (0.0025 mmol), and deionized water (2.5 mL).
- Addition of Oxidant: To the stirring suspension, add tert-Butyl hydroperoxide (t-BuOOH, 65% in H_2O , 2.5 mmol).
- Reaction: Stir the mixture at 25°C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup: Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
- Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether, to yield the desired ketone.

Step 2: Reduction of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-one to 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol

This is a standard chemical transformation involving the reduction of a ketone to a secondary alcohol using a mild reducing agent such as sodium borohydride.

Experimental Protocol:

- Reaction Setup: In a 50 mL round-bottom flask, dissolve the synthesized 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-one (1.0 mmol) in methanol (15 mL) and cool the solution to 0°C in an ice bath.
- Addition of Reducing Agent: Add sodium borohydride (NaBH_4) (1.5 mmol) portion-wise to the stirring solution, maintaining the temperature at 0°C.

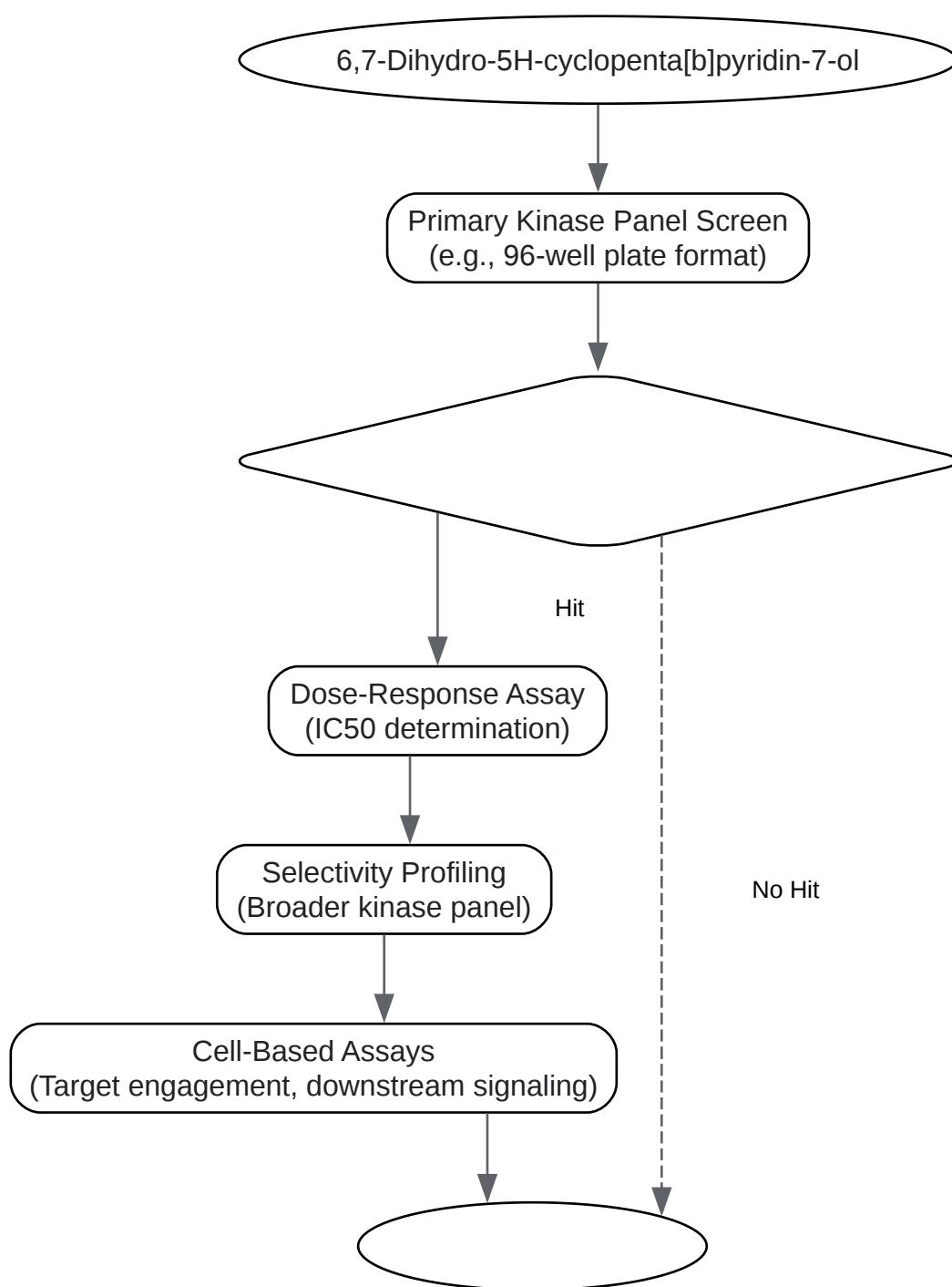
- Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
- Quenching: Carefully quench the reaction by the slow addition of deionized water (10 mL).
- Concentration: Remove the methanol under reduced pressure.
- Extraction: Extract the aqueous residue with dichloromethane (3 x 15 mL).
- Drying and Concentration: Dry the combined organic layers over anhydrous Na_2SO_4 , filter, and concentrate in vacuo to yield the crude product.
- Purification: If necessary, purify the crude product by recrystallization or flash column chromatography to obtain the pure **6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol**.

Pharmacological Properties and Signaling Pathways

As of the latest available information, there are no published studies detailing the pharmacological properties, mechanism of action, or associated signaling pathways for **6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol**. Further research is required to elucidate any potential biological activity.

Experimental Workflows

Due to the absence of experimental studies on the biological effects of **6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol**, a representative workflow for the screening of a novel compound for potential kinase inhibitory activity is provided below as a hypothetical example of how this molecule could be investigated.



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Hypothetical workflow for kinase inhibitor screening.

Conclusion

6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While experimental data

remains limited, this guide provides the currently available information on its properties and a plausible, though hypothetical, synthetic route. It is hoped that this document will serve as a useful starting point for researchers interested in exploring the chemistry and potential biological activities of this and related molecules. All proposed experimental procedures require validation in a laboratory setting.

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References

- 1. rsc.org [rsc.org]
- 2. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH₂ adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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